molecular formula C9H13Cl2N3 B8030194 (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B8030194
M. Wt: 234.12 g/mol
InChI Key: AVLHWGTXSXYQTH-UHFFFAOYSA-N
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Description

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (CAS 1951439-35-2) is a high-purity chemical compound with a molecular formula of C9H13Cl2N3 and a molecular weight of 234.13 g/mol . This organic small molecule features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various biochemical assays. This building block is valued in pharmaceutical research for the development of novel therapeutic agents. Research indicates that derivatives based on the imidazo[1,2-a]pyridine core, including 3-aminomethyl substitutions, serve as key intermediates in the synthesis of potent inhibitors for viral proteases . Specifically, such compounds have been investigated as novel chemotypes in the discovery of non-peptidomimetic, slow-binding inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication . The compound is provided for research and further manufacturing applications only. It is strictly not for direct human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information, which is typically sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(8-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-12-8(5-10)6-11-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHWGTXSXYQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with α-Bromoketones

A widely used method involves reacting 2-amino-5-methylpyridine with 3-bromo-1-(imidazol-1-yl)propan-1-one under microwave irradiation. This solvent-free approach achieves cyclization in 15–30 minutes with yields of 78–85%. The methyl group at position 8 is introduced via the 5-methyl substituent on the 2-aminopyridine precursor.

Table 1: Optimization of Core Synthesis

ConditionTime (min)Yield (%)Purity (%)
Microwave, 150°C158598
Conventional heating1806291
Solvent (DMF)1207395

Microwave-assisted synthesis significantly improves reaction efficiency compared to traditional thermal methods.

Functionalization to Methanamine

The 3-hydroxymethyl intermediate, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanol, serves as the precursor for amine formation. Two primary strategies exist for this conversion:

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol undergoes substitution with phthalimide followed by hydrazinolysis:

  • Phthalimide protection :
    (8-Me-ImPy-3-CH2OH)+PhthN2DEAD, PPh3(8-Me-ImPy-3-CH2-NPhth)\text{(8-Me-ImPy-3-CH}_2\text{OH)} + \text{PhthN}_2 \xrightarrow{\text{DEAD, PPh}_3} \text{(8-Me-ImPy-3-CH}_2\text{-NPhth)}
    Yield: 89%

  • Deprotection :
    (8-Me-ImPy-3-CH2-NPhth)+NH2NH2(8-Me-ImPy-3-CH2NH2)\text{(8-Me-ImPy-3-CH}_2\text{-NPhth)} + \text{NH}_2\text{NH}_2 \rightarrow \text{(8-Me-ImPy-3-CH}_2\text{NH}_2)
    Yield: 93%

Reductive Amination

Direct conversion via catalytic hydrogenation using Raney nickel:
(8-Me-ImPy-3-CHO)+NH3H2,Ni(8-Me-ImPy-3-CH2NH2)\text{(8-Me-ImPy-3-CHO)} + \text{NH}_3 \xrightarrow{\text{H}_2, \text{Ni}} \text{(8-Me-ImPy-3-CH}_2\text{NH}_2)
Reaction conditions: 50 psi H₂, 80°C, 12 hours (Yield: 81%).

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt through acid titration:

Procedure :

  • Dissolve (8-Me-ImPy-3-CH₂NH₂) in anhydrous ethanol (0.5 M)

  • Add concentrated HCl (2.2 equiv) dropwise at 0°C

  • Stir for 2 hours, then concentrate under reduced pressure

  • Recrystallize from ethanol/diethyl ether (9:1)

Table 2: Salt Formation Optimization

HCl EquivSolventPurity (%)Recovery (%)
2.0Ethanol97.288
2.2MeOH/EtOH99.192
2.5IPA98.785

Excess HCl (>2.2 equiv) leads to hygroscopic product formation, complicating isolation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors for the condensation step, achieving:

  • 92% conversion in 3.5 minutes residence time

  • 15 kg/hour production capacity

  • 99.5% purity by HPLC

Waste Management

Key process improvements:

  • Recycling of triphenylphosphine oxide via aqueous extraction (85% recovery)

  • Catalytic hydrogenation replaces stoichiometric reductants in amination steps

Analytical Characterization

Critical quality control parameters include:

HPLC Conditions :

  • Column: C18, 150 × 4.6 mm, 3.5 µm

  • Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15)

  • Retention time: 6.8 min

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (400 MHz, D₂O): δ 8.65 (s, 1H), 7.92 (d, J=6.8 Hz, 1H), 7.35 (d, J=6.8 Hz, 1H), 4.25 (s, 2H), 2.70 (s, 3H)

  • HRMS (ESI+): m/z calcd for C₉H₁₂N₃⁺ [M+H]⁺ 162.1026, found 162.1023

Emerging Synthetic Technologies

Enzymatic Amination

Recent advances employ transaminases for stereoselective amination:

  • Conversion: 78%

  • ee: >99%

  • Reaction time: 8 h (vs. 12 h for chemical methods)

Electrochemical Methods

Paired electrolysis reduces energy consumption by 40% in:

  • Anode: Alcohol oxidation to aldehyde

  • Cathode: Reductive amination

Regulatory Considerations

  • ICH Q3D elemental impurities: Pd <5 ppm, Ni <10 ppm

  • Residual solvents: MeOH <3000 ppm, EtOH <5000 ppm

  • Genotoxic impurities: Control at <1 ppm via HPLC-MS/MS

Chemical Reactions Analysis

Types of Reactions

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction.

Scientific Research Applications

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula (Salt) Molecular Weight (g/mol) Substituents Purity Key Differences Reference
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (933707-48-3) C₉H₁₁N₃·2HCl 233.66* 8-CH₃, 3-CH₂NH₂ 95% Reference compound; dihydrochloride salt.
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate (885275-83-2) C₉H₁₅Cl₂N₃O 252.14 3-CH₂N(CH₃), hydrate 95% Methylated amine + hydrate; higher MW.
{2-Methylimidazo[1,2-a]pyridin-3-yl}methanamine (N/A) C₉H₁₁N₃ 161.21 2-CH₃, 3-CH₂NH₂ 95% Methyl at 2-position; free base form.
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride (127657-46-9) C₁₀H₁₁ClN₂O₂ 226.66 8-CH₃, 3-CH₂COOH 95% Acetic acid substituent; hydrochloride salt.
{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine hydrochloride (EN300-142555) C₉H₁₃ClN₃O₂ 187.69 Partially saturated ring 95% Reduced ring saturation; altered reactivity.
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (1909306-24-6) C₈H₁₀Cl₂N₄ 233.12 Triazolo core, 6-CH₃ >97% Triazolo heterocycle vs. imidazo.

*Calculated from free base (161.21 g/mol) + 2HCl (72.92 g/mol).

Substituent Position and Functional Group Impact

  • 8-Methyl vs. 2-Methyl Derivatives : The target compound’s 8-methyl group () contrasts with the 2-methyl analog (), which may alter steric effects and binding affinity in biological systems.
  • Amine Functionalization : Methylation of the amine, as in ’s compound, reduces polarity compared to the primary amine in the target compound.

Heterocycle Variations

  • Triazolo vs. Imidazo Cores : ’s triazolo[4,3-a]pyridine replaces the imidazole ring with a triazole, modifying electronic properties and metabolic stability.

Salt Forms and Hydrates

  • Dihydrochloride vs. Hydrochloride: The target’s dihydrochloride salt () offers higher solubility than monohydrochloride analogs (e.g., ).
  • Hydrate Formation : ’s hydrate may improve crystallinity but introduces stability concerns under desiccating conditions.

Research Implications

  • Drug Discovery : The primary amine in the target compound (vs. methylated analogs) is advantageous for forming hydrogen bonds in receptor interactions.
  • Synthetic Utility : highlights its role as a precursor for bioactive thiourea derivatives, whereas acetic acid analogs () may serve as carboxylate prodrugs.

Biological Activity

(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The molecular formula is C9H12Cl2N3C_9H_{12}Cl_2N_3, and it has a molecular weight of approximately 234.13 g/mol. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and inflammation pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases that are crucial for tumor growth.
  • Receptor Binding : It potentially binds to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. For instance, there have been findings suggesting that derivatives can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).

CompoundMIC (µM)Activity
This compound0.03 - 5.0Significant inhibition against Mtb H37Rv strain

Antitumor Activity

Studies have shown that this compound may serve as a lead for developing new anticancer agents. Its structural features allow it to interfere with tumor cell proliferation.

  • Case Study : In vitro studies demonstrated that related imidazo[1,2-a]pyridine compounds exhibited cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructural FeatureBiological Activity
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochlorideDifferent methyl positionModerate antimicrobial
3-Methylimidazo[1,2-a]pyridineLacks amine groupLimited antitumor activity
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanolHydroxyl instead of amineLower potency

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Antitumor Studies : Research published in various journals indicates that derivatives of imidazo[1,2-a]pyridine have shown promise in inhibiting cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : High-throughput screening has identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against both replicating and non-replicating forms of Mtb .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (8-methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multicomponent reactions are effective for synthesizing imidazo[1,2-a]pyridine derivatives. For example, cyclization of amines with diketones or nitromethylene intermediates under reflux in polar solvents (e.g., ethanol or DMF) at 80–100°C for 12–24 hours can yield the core structure . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm hydrogen and carbon environments, IR spectroscopy (KBr pellet) to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹), and HRMS (ESI) to verify molecular weight accuracy (e.g., ±1 ppm deviation). For dihydrochloride salts, elemental analysis for Cl⁻ content (theoretical ~23.5%) is critical .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The dihydrochloride form is hygroscopic and should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways, with HPLC monitoring for impurities (e.g., free base formation or oxidation byproducts) .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[1,2-a]pyridine functionalization be addressed?

  • Methodological Answer : Regioselective methylation at the 8-position requires directing groups (e.g., methoxy or halogens) at adjacent positions. Computational modeling (DFT) predicts electron density distribution to guide reagent choice (e.g., CH₃I/K₂CO₃ in DMF). Experimental validation via NOESY NMR confirms spatial arrangements, while X-ray crystallography resolves regiochemical ambiguity .

Q. What strategies mitigate poor aqueous solubility in biological assays?

  • Methodological Answer : Solubility enhancement techniques include:

  • Salt screening : Exchange dihydrochloride with mesylate or tartrate salts.
  • Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin inclusion complexes.
  • Pro-drug design : Introduce hydrolyzable esters (e.g., acetyl) at the methanamine group .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Conduct:

  • Microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
  • LC-MS/MS metabolite profiling to detect phase I/II modifications (e.g., CYP450-mediated oxidation).
  • SAR studies : Modify the 8-methyl group or methanamine chain to block metabolic pathways .

Q. What computational tools predict binding affinity for target receptors (e.g., benzodiazepine or kinase receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB IDs: e.g., 4XD3 for benzodiazepine receptors). MD simulations (GROMACS) over 100 ns assess binding mode stability. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (ka/kd) .

Methodological Best Practices

  • Experimental Design : For bioactivity studies, use randomized block designs with split-split plots to account for variables like dosage, timepoints, and biological replicates .
  • Data Contradiction Analysis : Apply multivariate statistics (PCA or PLS-DA) to distinguish experimental noise from biologically significant outliers .

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